molecular formula C14H22O3 B14576760 1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one CAS No. 61236-51-9

1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one

Cat. No.: B14576760
CAS No.: 61236-51-9
M. Wt: 238.32 g/mol
InChI Key: YWQVZHQGOLHNFV-UHFFFAOYSA-N
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Description

1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple hydroxyl groups and a complex bicyclic framework, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

The synthesis of 1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one undergoes various chemical reactions, including:

These reactions often lead to the formation of major products such as ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical processes .

Scientific Research Applications

1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

1,7a-Dihydroxy-3a,4,7-trimethyloctahydro-1H-4,7-ethanoinden-8-one can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

61236-51-9

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

5,6-dihydroxy-1,2,7-trimethyltricyclo[5.2.2.02,6]undecan-8-one

InChI

InChI=1S/C14H22O3/c1-11-6-7-12(2,10(16)8-11)14(17)9(15)4-5-13(11,14)3/h9,15,17H,4-8H2,1-3H3

InChI Key

YWQVZHQGOLHNFV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(=O)C1)(C3(C2(CCC3O)C)O)C

Origin of Product

United States

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